Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)-
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Overview
Description
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- is a complex organic compound that features a benzamide core linked to a pyrazole derivative. This compound is notable for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups within its structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The presence of reactive sites within the molecule allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophile employed.
Scientific Research Applications
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic and bioactive compounds. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, derivatives of this compound have been tested for their potential analgesic, anti-inflammatory, and anticancer activities. These studies explore the compound’s interactions with biological targets and its therapeutic potential.
Industry: The compound and its derivatives are used in the preparation of dyes, pigments, analytical reagents, and chemo-sensors. Their unique properties make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, docking studies have shown that the compound can interact with amino acids in the active sites of enzymes, potentially inhibiting their function . These interactions are crucial for its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
- 2-Chloro-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
Benzamide, N-(2-((2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)amino)-1-methyl-2-oxoethyl)-, (S)- is unique due to its specific structural features and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and therapeutic potential, making it a valuable compound for further research and development.
Properties
CAS No. |
151921-17-4 |
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Molecular Formula |
C21H22N4O3 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[(2S)-1-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C21H22N4O3/c1-14(22-20(27)16-10-6-4-7-11-16)19(26)23-18-15(2)24(3)25(21(18)28)17-12-8-5-9-13-17/h4-14H,1-3H3,(H,22,27)(H,23,26)/t14-/m0/s1 |
InChI Key |
SYYYSWYBNFXQPN-AWEZNQCLSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)[C@H](C)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(C)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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